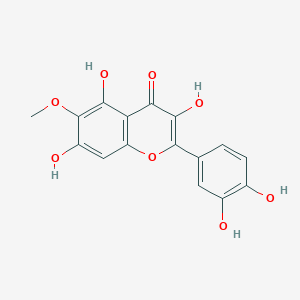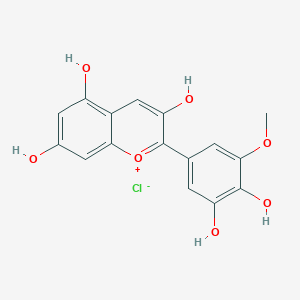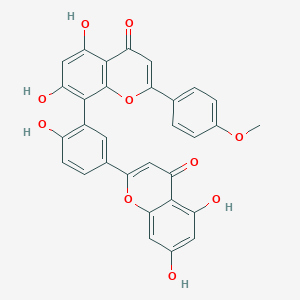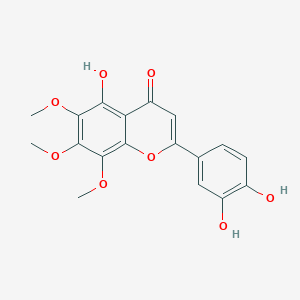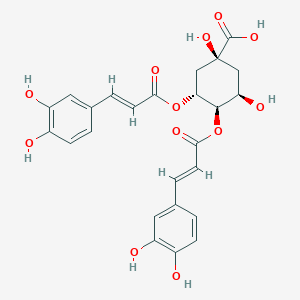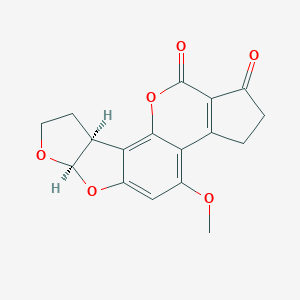
黄曲霉毒素B2
描述
Aflatoxin B2 is an aflatoxin having a hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionality at positions 1, 4 and 11.
Aflatoxin B2 is a natural product found in Aspergillus nomiae, Glycyrrhiza uralensis, and other organisms with data available.
作用机制
Target of Action
Aflatoxin B2, like other aflatoxins, primarily targets the liver . It is produced by Aspergillus flavus and Aspergillus parasiticus, fungi that can contaminate a wide range of food commodities . The liver is the primary site of aflatoxin metabolism and is therefore the main organ affected by aflatoxin toxicity .
Mode of Action
Aflatoxin B2, once ingested, is metabolized in the liver to a reactive epoxide intermediate . This epoxide can bind to macromolecules, including nucleic acids . This binding can lead to mutagenesis, carcinogenesis, teratogenesis, and immunosuppression .
Biochemical Pathways
The metabolism of aflatoxin B2 involves several biochemical pathways. The reactive epoxide intermediate can undergo several reactions:
- Conjugation with glutathione (GSH), catalyzed by Glutathione-S-Transferase (GST), leading to excretion as AFB-marcapturate .
- Enzymatic and non-enzymatic conversion to AFB1-8,9-dihydroxydiol, which can be further converted to the dialdehyde form .
- Binding to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .
Pharmacokinetics
The pharmacokinetics of aflatoxin B2 involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, aflatoxin B2 is absorbed and transported to the liver, where it is metabolized to a reactive epoxide intermediate . This intermediate can be detoxified by conjugation with glutathione and excreted, or it can bind to macromolecules, leading to various toxic effects . The specifics of aflatoxin B2’s ADME properties and their impact on bioavailability in humans are still under investigation .
Result of Action
The binding of the aflatoxin B2 epoxide to macromolecules can lead to a variety of molecular and cellular effects. These include mutagenesis, carcinogenesis, teratogenesis, and immunosuppression . In addition, aflatoxin B2 can cause liver damage, including fatty infiltration and necrosis .
Action Environment
The production and action of aflatoxin B2 are influenced by environmental factors. High temperatures and moisture favor the growth of the aflatoxin-producing fungi, Aspergillus flavus and Aspergillus parasiticus . These conditions can lead to increased contamination of food commodities with aflatoxins . Furthermore, the injuries caused by insects and nematodes can facilitate the entry of these fungi . Therefore, the environment plays a crucial role in the prevalence and potency of aflatoxin B2.
科学研究应用
粮食作物污染检测
黄曲霉毒素B2由黄曲霉产生,由于其污染了多种食品商品,因此成为食品安全的关注点。这些包括谷物,如玉米和大米,油料种子,如花生和大豆,以及香料,包括辣椒和姜黄。 及早检测这些作物对于确保食品安全至关重要 .
水体解毒研究
研究扩展到探索从受污染的饮用水中去除this compound的方法。 这很重要,因为水是人类接触黄曲霉毒素的另一个潜在来源 .
健康影响分析
黄曲霉毒素,包括B2,以其对人类和动物的健康风险而闻名。 研究侧重于了解这些健康影响的程度,并制定减轻其影响的策略 .
采后损失减轻
This compound影响了花生、玉米和咖啡等经济重要作物的营养品质。 研究致力于采后策略,以减少黄曲霉毒素污染和相关的经济损失 .
属性
IUPAC Name |
(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXEZEXMQWHT-WNWIJWBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222535 | |
| Record name | Aflatoxin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Aflatoxin B2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3536 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase ii was: b1 greater than g1 greater than b1, g2., Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds., The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species., Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight. | |
| Record name | AFLATOXIN B2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Colorless to pale yellow crystals, Crystals from chloroform and pentane, Yellow crystals with blue fluorescence | |
CAS No. |
7220-81-7 | |
| Record name | Aflatoxin B2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxin B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007220817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6aα,8,9,9aα-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXIN B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SKR7S646P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AFLATOXIN B2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
287.5 °C | |
| Record name | AFLATOXIN B2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Aflatoxin B2?
A1: Aflatoxin B2 is characterized by the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol. While specific spectroscopic data may vary depending on the study and conditions, key features include:
- UV-Vis Spectroscopy: Exhibits characteristic absorbance peaks, with specific wavelengths influenced by solvent and pH [, ].
- Fluorescence Spectroscopy: Shows fluorescence emission, often utilized in analytical methods for detection and quantification [, ].
- NMR Spectroscopy: Provides detailed structural information, including proton and carbon chemical shifts, aiding in characterization and investigation of interactions with other molecules [].
Q2: How does Aflatoxin B2 interact with DNA?
A2: While less potent than AFB1, AFB2 can interact with DNA, primarily forming adducts with guanine residues []. Studies utilizing AFB2-2,3-dichloride, a model compound mimicking AFB1-2,3-epoxide (the proposed ultimate carcinogenic form of AFB1), revealed AFB2 forms covalent adducts with DNA, retaining one chlorine atom []. This suggests AFB2, or its metabolites, can directly bind to DNA, potentially leading to genotoxicity [].
Q3: What are the downstream effects of Aflatoxin B2 interaction with biological systems?
A3: AFB2 exposure, primarily through contaminated food, can lead to a variety of adverse effects. In rats, AFB2 has been shown to:
- Induce chromosomal aberrations: AFB2 disrupts the mitotic cell cycle, leading to chromosomal abnormalities like chromosome breaks and bridges, indicating genotoxic potential [].
- Impact liver function: AFB2 primarily targets the liver, and while less potent than AFB1, it can induce hepatocellular carcinomas in rats upon prolonged exposure [, ].
- Influence biochemical parameters: Research indicates that AFB2 exposure can alter cholesterol and triglyceride levels in rats, suggesting a disruption in lipid metabolism [].
Q4: Does Aflatoxin B2 have any effect on the immune system?
A4: In vitro studies demonstrate that AFB2 and its metabolites can inhibit the response of bovine lymphocytes to phytohemagglutinin stimulation, a mitogen that typically induces lymphocyte proliferation []. This suggests AFB2 may compromise the immune system by suppressing T lymphocyte function, potentially affecting the body's defense mechanisms [, ].
Q5: What analytical techniques are commonly used for Aflatoxin B2 detection and quantification?
A5: Several methods are employed for AFB2 analysis:
- Thin Layer Chromatography (TLC): Historically used for screening [, ], TLC provides a simple, cost-effective approach for qualitative and semi-quantitative analysis of AFB2.
- High Performance Liquid Chromatography (HPLC): Coupled with various detectors like fluorescence or mass spectrometry (MS), HPLC offers higher sensitivity and specificity for accurate quantification [, , ]. Immunoaffinity columns are often integrated to selectively capture and purify AFB2 before HPLC analysis [, , ].
Q6: Are there any specific challenges in analyzing Aflatoxin B2 in complex matrices like food?
A6: Analyzing AFB2 in food matrices like corn, rice, or peanuts presents challenges due to low concentration levels and the presence of interfering compounds [, , ]. This necessitates efficient extraction and clean-up procedures to isolate AFB2 and minimize matrix effects that could interfere with accurate quantification.
Q7: How can Aflatoxin B2 contamination be prevented or mitigated in food and feed?
A7: Preventing AFB2 contamination requires a multi-faceted approach:
- Pre-harvest strategies: Proper agricultural practices like timely harvesting, drying, and storage under controlled conditions are crucial to minimize fungal growth and AFB2 production [].
- Post-harvest interventions: Organic acids, like propionic acid and benzoic acid, have shown efficacy in inhibiting both mold growth and AFB2 contamination in stored grains like fenugreek seeds [].
- Mycotoxin binders: Various feed additives, known as mycotoxin binders, are commercially available, which can adsorb AFB2 in the gastrointestinal tract of animals, reducing its absorption and toxicity [, ].
Q8: Are there any regulatory guidelines concerning Aflatoxin B2 levels in food and feed?
A8: Regulatory bodies worldwide set maximum limits for AFB2 in food and feed due to its toxicity. These limits vary depending on the commodity and intended use. For instance:
- European Union: Sets a maximum level of 4 ppb for total aflatoxins (B1, B2, G1, G2) in rice intended for human consumption [].
- Iran: The maximum tolerated level for AFB1 in rice is 5 ppb, while the limit for total aflatoxins is 30 ppb [].
Q9: What are the implications of exceeding these regulatory limits?
A9: Exceeding established regulatory limits can have significant consequences:
- Public health risks: Consumption of AFB2-contaminated food poses health risks to humans and animals, including liver damage, immune suppression, and increased cancer risk [, , ].
- Economic losses: Contamination can lead to significant economic losses due to rejection of contaminated food and feed, reduced productivity in livestock, and trade restrictions [, ].
Q10: What are some active areas of research related to Aflatoxin B2?
A10: Research on AFB2 continues to explore:
- Decontamination strategies: Developing effective and safe methods to eliminate AFB2 from contaminated food and feed remains a priority [, ].
- Mechanism of action: Further research is needed to fully understand AFB2's mechanisms of toxicity and carcinogenicity at the cellular and molecular levels [, , ].
- Biomarkers of exposure: Identifying sensitive and specific biomarkers for AFB2 exposure would facilitate early detection of potential health risks and assess the efficacy of intervention strategies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






